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Cyclopentanemethanamine, 1-(methylamino)-

Cat. No.: B13387334
CAS No.: 116577-08-3
M. Wt: 128.22 g/mol
InChI Key: UAPBRGZWDDYYSW-UHFFFAOYSA-N
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Description

Significance of Methylamino-Substituted Cyclopentane (B165970) Scaffolds in Organic Synthesis

Methylamino-substituted cyclopentane scaffolds are valuable building blocks in organic synthesis due to the unique combination of properties conferred by the cyclic structure and the amine functional group. Cyclopentane rings are prevalent motifs in a wide range of natural products and pharmaceuticals, and their incorporation into molecular design can significantly influence biological activity. nih.govnih.gov The substitution with a methylamino group introduces a key functional handle that can participate in a variety of chemical transformations, allowing for the construction of more complex molecules. mdpi.com

The defined three-dimensional arrangement of substituents on a cyclopentane ring provides a rigid framework that can be exploited to control the spatial orientation of appended chemical groups. mdpi.com This architectural control is crucial in fields like medicinal chemistry, where the precise positioning of functional groups often dictates the interaction of a molecule with biological targets. nih.gov Furthermore, the presence of amine functionalities is a common feature in bioactive molecules, contributing to properties such as aqueous solubility and the ability to form hydrogen bonds. acs.org The development of chiral scaffolds based on polyfunctional cyclic β-amino acids underscores the utility of these structures as versatile precursors for creating complex chemical platforms suitable for peptide coupling and other condensation reactions. researchgate.net The use of such scaffolds allows for the rational and systematic assembly of diverse building blocks into multifunctional molecules. mdpi.com

Overview of Research Trajectories for Amine-Functionalized Cycloalkanes

Research into amine-functionalized cycloalkanes has followed several key trajectories aimed at developing new synthetic methods and understanding their chemical properties. A significant area of focus has been the direct functionalization of C-H bonds in saturated cyclic amines, which offers a more efficient alternative to building the heterocyclic core from scratch. researchgate.net Methods such as palladium-catalyzed transannular C–H functionalization have emerged as powerful tools for modifying alicyclic amines, enabling the synthesis of complex carbocycles. nih.gov

Another important research direction involves studying the physicochemical properties of these compounds, which are critical for applications in drug discovery. researchgate.net For instance, studies on functionalized gem-difluorinated cycloalkanes have explored how fluorination impacts properties like pKa, lipophilicity (LogP), and aqueous solubility compared to their non-fluorinated counterparts. researchgate.net The influence of the CF2 group on the basicity of amines was found to be consistent across both acyclic and cyclic compounds, highlighting the predictable nature of some electronic effects. researchgate.net

Furthermore, innovative methods for introducing amine functionalities into hydrocarbon structures are continuously being developed. Early transition metal-catalyzed hydroaminoalkylation, for example, provides a single-step method to add amines to polybutadienes, creating amine-functionalized polyolefins. nih.gov This post-polymerization modification allows for tunable control over the degree of amination, which in turn affects material properties like the glass transition temperature. nih.gov These research efforts collectively expand the toolkit available to chemists for synthesizing and modifying amine-functionalized cycloalkanes for a wide array of applications.

Evolution of Synthetic Strategies for Cyclopentane Derivatives

The synthesis of cyclopentane derivatives has evolved significantly over the years, moving from classical ionic reactions to more advanced and efficient methodologies. researchgate.netbaranlab.org Traditional approaches often rely on intramolecular cyclization reactions, such as aldol (B89426) condensations and enolate alkylations, to form the five-membered ring. baranlab.org Michael additions have also been a staple strategy for establishing the cyclopentane core. baranlab.org

More recent advancements have been driven by progress in radical chemistry and photocatalysis. researchgate.net Radical cyclopolymerization of dienes, for instance, offers a promising metal-free alternative to ring-opening metathesis polymerization (ROMP) for producing cyclic olefin polymers. researchgate.net Strategies to generate the initial carbon radicals include hydrogen-atom transfer (HAT), radical addition to π systems, and halogen-atom transfer (XAT). researchgate.net

The development of multicomponent reactions has also provided more efficient routes to complex cyclopentane structures. baranlab.org Additionally, chemists have explored using precursors like acyclic sugars to synthesize asymmetrically-substituted cyclopentane derivatives with high stereochemical control, which is particularly useful for creating analogues of natural products. rsc.org The synthesis of cyclopentane-based muraymycin analogs, for example, involved replacing a ribose ring with a cyclopentane ring to improve synthetic tractability while aiming to retain biological activity. nih.gov This highlights a modern approach where synthetic accessibility is a key consideration in molecular design.

Synthetic StrategyDescriptionKey Features
Ionic Reactions Includes methods like aldol condensations, enolate alkylations, and Michael additions to form the cyclopentane ring. baranlab.orgWell-established, foundational methods in organic synthesis.
Radical Cyclization Involves the generation of a carbon-centered radical that adds to a π system (e.g., a nitrile triple bond) to initiate ring formation. researchgate.netAdvanced method benefiting from modern developments in radical chemistry and photocatalysis.
Diels-Alder Reaction Addition of a cyclopentadiene (B3395910) to an α,β-unsaturated sugar derivative to create optically pure norbornene intermediates, which are then converted to cyclopentane derivatives. rsc.orgProvides high stereochemical control.
Reductive Ring Cleavage A lactam is subjected to reductive cleavage, followed by further functionalization to introduce desired groups onto the cyclopentane scaffold. nih.govUseful for creating functionalized cyclopentanes from bicyclic precursors.
Transannular C-H Functionalization Palladium-catalyzed reactions that create new bonds by activating C-H bonds across a ring system in cycloalkane carboxylic acids. nih.govEnables direct modification of the carbocyclic core.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16N2 B13387334 Cyclopentanemethanamine, 1-(methylamino)- CAS No. 116577-08-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

116577-08-3

Molecular Formula

C7H16N2

Molecular Weight

128.22 g/mol

IUPAC Name

1-(aminomethyl)-N-methylcyclopentan-1-amine

InChI

InChI=1S/C7H16N2/c1-9-7(6-8)4-2-3-5-7/h9H,2-6,8H2,1H3

InChI Key

UAPBRGZWDDYYSW-UHFFFAOYSA-N

Canonical SMILES

CNC1(CCCC1)CN

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches for Cyclopentanemethanamine, 1 Methylamino

Retrosynthetic Analysis of Cyclopentanemethanamine, 1-(methylamino)-

A retrosynthetic analysis of the target molecule, Cyclopentanemethanamine, 1-(methylamino)-, reveals several potential disconnection points. The primary C-N bonds and the C-C bond between the cyclopentyl ring and the methylamine (B109427) moiety are logical sites for disconnection.

One common approach involves disconnecting the C1-N bond of the methylamino group, leading to a 1-(aminomethyl)cyclopentanamine precursor. This intermediate could then be selectively methylated. A further disconnection of the remaining C-N bond suggests a precursor with a functional group at C1 that can be converted to an amine, such as a ketone or an alcohol.

Alternatively, disconnecting the C-C bond between the ring and the exocyclic CH2N(H)CH3 group points towards a cyclopentanone (B42830) or cyclopentanecarboxaldehyde derivative as a key intermediate. This strategy allows for the sequential or convergent introduction of the two nitrogen-containing substituents.

A third approach considers the formation of the cyclopentane (B165970) ring itself as a key step, potentially from an acyclic precursor, which could be advantageous for controlling the relative stereochemistry of the two substituents.

Classical Synthetic Routes to Cyclopentanemethanamine, 1-(methylamino)-

Classical synthetic methods offer robust and well-established pathways to amine-containing molecules, which can be adapted for the synthesis of Cyclopentanemethanamine, 1-(methylamino)-.

Nucleophilic Substitution Reactions in Cyclopentane Systems

Nucleophilic substitution is a fundamental transformation in organic synthesis that can be employed to introduce the amine functionalities onto a cyclopentane scaffold. mit.eduacs.org A plausible route could start from a 1,2-disubstituted cyclopentane with suitable leaving groups, such as halides or sulfonates. For instance, a cyclopentane derivative bearing a bromomethyl group at C1 and another leaving group at C2 could undergo sequential substitution with methylamine and ammonia or a protected equivalent.

The stereochemical outcome of these reactions is highly dependent on the mechanism (SN1 or SN2). For a stereocontrolled synthesis, an SN2 pathway is generally preferred, which proceeds with inversion of configuration at the stereocenter. pearson.com

Table 1: Illustrative Nucleophilic Substitution on Cyclopentane Derivatives

Starting MaterialNucleophileProduct
(2-Bromocyclopentyl)methyl bromideMethylamine1-(Methylaminomethyl)cyclopentan-2-amine (intermediate)
1-Bromo-2-(chloromethyl)cyclopentaneAmmonia1-(Aminomethyl)cyclopentan-2-amine (intermediate)

This table is for illustrative purposes and does not represent a specific experimental outcome for the target molecule.

Reductive Amination Protocols for Amine Incorporation

Reductive amination is a powerful and widely used method for the formation of C-N bonds, converting a carbonyl group into an amine via an intermediate imine. nih.govresearchgate.net This strategy can be envisioned for the synthesis of Cyclopentanemethanamine, 1-(methylamino)- starting from a cyclopentanone derivative.

For example, 2-oxocyclopentanecarbonitrile could be a key intermediate. The ketone could undergo reductive amination with methylamine, followed by reduction of the nitrile to the primary amine. Alternatively, reductive amination of cyclopentanone with an aminonitrile could be explored. The choice of reducing agent is crucial for the success of this reaction, with common reagents including sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation. acsgcipr.orgacs.org

Table 2: Representative Reductive Amination Reactions

Carbonyl CompoundAmineReducing AgentProduct
CyclopentanoneMethylamineNaBH3CNN-Methylcyclopentanamine wikipedia.org
CyclopentanecarboxaldehydeAmmoniaH2, Pd/CCyclopentylmethanamine nih.gov

This table presents general examples of reductive amination on cyclopentane systems.

Multi-step Convergent and Divergent Synthesis

More complex synthetic strategies can offer greater flexibility and control. A convergent synthesis would involve the preparation of two or more fragments of the molecule separately, which are then combined in the later stages of the synthesis. For Cyclopentanemethanamine, 1-(methylamino)-, a convergent approach could involve the coupling of a cyclopentyl fragment already containing one of the nitrogen substituents with a second fragment containing the other. nih.gov

Conversely, a divergent synthesis would start from a common intermediate that can be elaborated into a variety of related structures, including the target molecule. For example, cyclopentene oxide could serve as a divergent starting point. Ring-opening with different nitrogen nucleophiles at each of the two electrophilic carbons, in a stepwise manner, could lead to the desired 1,2-disubstituted pattern. The reaction of cyclopentene oxide with dimethylamine, for instance, is known to produce two stereoisomers of 2-(dimethylamino)cyclopentan-1-ol. pearson.com Further manipulation of the hydroxyl group would be necessary to install the second amine functionality.

Modern Advances in Synthetic Protocols for Cyclopentanemethanamine, 1-(methylamino)-

Modern synthetic chemistry has seen the development of powerful new methods for the formation of C-N bonds, with transition metal catalysis playing a prominent role.

Transition Metal-Catalyzed C-N Bond Formation (e.g., Amination)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines and has been extended to the formation of C-N bonds with alkyl halides and sulfonates. wikipedia.orgorganic-chemistry.orgjk-sci.com This methodology could be applied to the synthesis of Cyclopentanemethanamine, 1-(methylamino)- from a suitably functionalized cyclopentane precursor.

For example, a cyclopentyl halide or triflate at the C1 position could be coupled with methylamine in the presence of a palladium catalyst and a suitable phosphine ligand. While the majority of Buchwald-Hartwig reactions are performed on sp2-hybridized carbons, its application to saturated carbocycles is an area of active research. acs.orgresearchgate.net The choice of ligand is critical for achieving high yields and selectivity in these transformations.

Table 3: Example of Buchwald-Hartwig Amination on a Saturated Ring System (Conceptual)

SubstrateAmineCatalyst/LigandProduct
1-Bromo-2-(protected aminomethyl)cyclopentaneMethylaminePd(dba)2 / Buchwald LigandProtected Cyclopentanemethanamine, 1-(methylamino)-
1-(Protected amino)-2-(bromomethyl)cyclopentaneMethylaminePd2(dba)3 / XPhosProtected Cyclopentanemethanamine, 1-(methylamino)-

This table illustrates a conceptual application of the Buchwald-Hartwig amination to the target system.

Organocatalytic Methods for Cyclopentane Functionalization

Organocatalysis has emerged as a powerful tool for the asymmetric functionalization of cyclic systems, including cyclopentane derivatives. In the context of synthesizing precursors for Cyclopentanemethanamine, 1-(methylamino)-, organocatalytic methods can be employed to introduce key functional groups with high stereoselectivity.

One notable approach involves the use of chiral secondary amines, such as proline and its derivatives, to catalyze the asymmetric functionalization of cyclopentanone. For instance, an organocatalytic domino Michael/α-alkylation reaction can be utilized to construct highly functionalized cyclopentanone derivatives, which are versatile precursors. nih.govresearchgate.net These reactions proceed through the formation of a chiral enamine intermediate, which then undergoes a stereoselective reaction with an electrophile.

A mechanistic study of a tandem conjugate addition/α-alkylation of enals leading to functionalized cyclopentanes catalyzed by O-trimethylsilyldiphenylprolinol has provided valuable insights. The high stereoselectivity of the reaction is dependent on the energy discrimination between the two stereoisomers formed during the condensation of the α,β-unsaturated aldehyde and the catalyst. nih.govacs.org This stereoselectivity can be influenced by the choice of solvent. nih.govacs.org

Key Research Findings:

Catalyst Efficiency: Chiral secondary amine catalysts, particularly those derived from proline, have demonstrated high efficiency in promoting asymmetric reactions on cyclopentane rings.

Stereocontrol: The formation of chiral enamines or iminium ions as key intermediates allows for excellent control over the stereochemical outcome of the reaction.

Domino Reactions: Organocatalysis enables the development of elegant domino or cascade reactions, allowing for the rapid construction of complex molecular architectures from simple starting materials in a single pot. nih.gov

Below is an illustrative data table for a representative organocatalytic functionalization of a cyclopentanone precursor.

CatalystElectrophileSolventYield (%)Enantiomeric Excess (ee, %)
(S)-ProlineMichael acceptorDMSO8595
O-trimethylsilyl-diphenylprolinolα,β-unsaturated aldehydeToluene92>99
Chiral secondary amineAlkyl halideCH2Cl27892

Chemo- and Regioselective Synthesis of Precursors

The synthesis of Cyclopentanemethanamine, 1-(methylamino)- necessitates precise control over the placement of functional groups, making chemo- and regioselectivity paramount. The strategic introduction of the methanamine and methylamino groups onto the cyclopentane ring requires careful consideration of the reactivity of various functional groups.

A plausible synthetic strategy could involve the use of a cyclopentanone derivative as a key precursor. The carbonyl group provides a reactive handle for the introduction of the first nitrogen-containing substituent. For instance, a reductive amination reaction with a suitable amine can be employed to form a C-N bond at the C1 position. The choice of reagents and reaction conditions is crucial to ensure that the reaction proceeds with high chemoselectivity, avoiding unwanted side reactions.

The regioselectivity of reactions involving multifunctional cyclopentane precursors is another critical aspect. For example, in a molecule with multiple electrophilic sites, the reaction conditions can be tuned to favor the reaction at a specific position. urfu.rumdpi.com The use of protecting groups can also be a valuable strategy to temporarily block certain reactive sites, thereby directing the reaction to the desired position.

Illustrative Chemo- and Regioselective Transformations:

Selective Reduction: The selective reduction of one carbonyl group in a dicarbonyl cyclopentane precursor can be achieved using specific reducing agents, allowing for the differential functionalization of the two carbonyls.

Directed Amination: The use of directing groups can influence the regioselectivity of C-H amination reactions on the cyclopentane ring, enabling the introduction of an amino group at a specific position.

Flow Chemistry Applications in Cyclopentanemethanamine Synthesis

Flow chemistry has garnered significant attention in recent years as a powerful technology for the synthesis of fine chemicals and pharmaceuticals. Its application in the synthesis of Cyclopentanemethanamine, 1-(methylamino)- and its precursors offers several advantages over traditional batch processes, including enhanced safety, improved efficiency, and greater scalability.

The synthesis of amines, in particular, has been shown to be amenable to flow chemistry approaches. For instance, the chemoselective amination of alkyl halides with aqueous ammonia can be achieved in a continuous flow system to produce primary ammonium (B1175870) salts in high yields. acs.orgthieme-connect.com This method can be adapted for the synthesis of precursors to the target molecule.

Furthermore, multi-step syntheses can be "telescoped" in a continuous flow setup, where the output of one reactor is directly fed into the next, eliminating the need for intermediate workup and purification steps. This approach can significantly reduce reaction times and waste generation.

Advantages of Flow Chemistry in Amine Synthesis:

ParameterAdvantage in Flow Chemistry
Safety Small reactor volumes minimize the risk associated with handling hazardous reagents and intermediates.
Mixing Efficient mixing in microreactors leads to improved reaction rates and yields.
Heat Transfer Superior heat transfer allows for precise temperature control, enabling reactions to be run at higher temperatures safely.
Scalability Scaling up production is achieved by running the flow reactor for longer periods or by using multiple reactors in parallel.

A 72-hour continuous-flow selective synthesis of a primary amine has been demonstrated, highlighting the robustness of this technology for amine production. researchgate.net

Green Chemistry Principles and Sustainable Synthesis of Cyclopentanemethanamine, 1-(methylamino)-

The integration of green chemistry principles into the synthesis of Cyclopentanemethanamine, 1-(methylamino)- is essential for developing environmentally benign and sustainable manufacturing processes.

Solvent-Free Reactions

One of the core principles of green chemistry is the reduction or elimination of the use of hazardous solvents. Solvent-free reactions, also known as solid-state or neat reactions, offer a compelling alternative to traditional solvent-based synthesis.

For the synthesis of amine-containing compounds, several solvent-free methods have been developed. For example, a solvent-free reductive amination reaction has been reported, where an amine and an aldehyde or ketone are reacted in the absence of a solvent to produce the corresponding imine, which is then reduced. acs.orgresearchgate.net This approach can be particularly useful for the synthesis of the target molecule, as it minimizes the generation of solvent waste.

Another example is the solvent-free synthesis of enamines from alkyl esters of propiolic or but-2-yne dicarboxylic acid in a ball mill, which achieves quantitative conversion in a short period without the need for a catalyst or base. organic-chemistry.org While not directly applicable to the target molecule, this demonstrates the potential of mechanochemistry for solvent-free amine synthesis.

Benefits of Solvent-Free Synthesis:

Reduced environmental impact due to the elimination of solvent waste.

Increased reaction rates in some cases due to higher reactant concentrations.

Simplified purification procedures.

Lower energy consumption as there is no need to heat and distill large volumes of solvent.

Atom Economy and Reaction Efficiency

Atom economy is a measure of the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. Designing synthetic routes with high atom economy is a key goal of green chemistry.

In the context of amine synthesis, certain traditional methods, such as the Gabriel synthesis, have very low atom economy due to the formation of stoichiometric amounts of byproducts. In contrast, modern catalytic methods, such as reductive amination and "borrowing hydrogen" reactions, exhibit significantly higher atom economy. rsc.org

The "borrowing hydrogen" or "hydrogen auto-transfer" methodology is an elegant and atom-economical approach for the N-alkylation of amines with alcohols, producing only water as a byproduct. rsc.org This strategy could potentially be employed in the synthesis of Cyclopentanemethanamine, 1-(methylamino)-.

Comparison of Atom Economy in Amine Synthesis Methods:

Reaction TypeKey FeaturesAtom Economy
Addition Reactions All reactant atoms are incorporated into the product.High (often 100%)
Reductive Amination Forms a C-N bond with the generation of water as a byproduct.Good
Substitution Reactions Involve the displacement of a leaving group, generating a byproduct.Moderate to Low
Elimination Reactions Form a double bond with the loss of a small molecule.Low

Maximizing reaction efficiency also involves considering factors such as yield, selectivity, and energy consumption.

Biocatalytic Approaches (if applicable)

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and sustainable alternative to traditional chemical methods. Enzymes are highly selective, operate under mild reaction conditions, and are biodegradable.

While specific biocatalytic routes for the synthesis of Cyclopentanemethanamine, 1-(methylamino)- have not been reported, the biocatalytic synthesis of chiral amines is a well-established field. Transaminases, for example, are a class of enzymes that can catalyze the asymmetric synthesis of amines from prochiral ketones with high enantioselectivity. This approach could be used to synthesize a chiral cyclopentylamine precursor.

The use of biocatalysis in continuous flow systems is a particularly attractive strategy, combining the advantages of both technologies to create highly efficient and sustainable manufacturing processes.

Potential Biocatalytic Steps in the Synthesis:

Asymmetric reduction of a cyclopentanone precursor using a ketoreductase to establish a key stereocenter.

Asymmetric amination of a cyclopentanone precursor using a transaminase to introduce the first amino group with high enantiopurity.

Enzymatic resolution of a racemic amine precursor to isolate the desired enantiomer.

The development of novel biocatalysts through protein engineering and directed evolution continues to expand the scope of biocatalysis, making it an increasingly viable option for the synthesis of complex molecules like Cyclopentanemethanamine, 1-(methylamino)-.

Reactivity, Transformation Pathways, and Mechanistic Investigations of Cyclopentanemethanamine, 1 Methylamino

Fundamental Reactivity Modes of the Amine Moiety

The chemical behavior of Cyclopentanemethanamine, 1-(methylamino)- is largely dominated by the lone pair of electrons on the nitrogen atom of the secondary amine group. This feature imparts both basic and nucleophilic character to the molecule, enabling a variety of chemical transformations.

Protonation and Basicity Studies

Table 1: Typical pKa Values of Structurally Related Amines

Amine Structure pKa of Conjugate Acid
Diethylamine (CH₃CH₂)₂NH 10.9
Piperidine C₅H₁₀NH 11.1

Nucleophilic Attack Profiles

The lone pair of electrons on the nitrogen atom makes Cyclopentanemethanamine, 1-(methylamino)- a potent nucleophile. It can readily participate in nucleophilic substitution and addition reactions with a wide range of electrophiles.

Key nucleophilic reactions include:

Alkylation: Reaction with alkyl halides (R-X) leads to the formation of tertiary amines and, upon further alkylation, quaternary ammonium (B1175870) salts. The rate of this reaction is influenced by the steric hindrance around the nitrogen atom and the nature of the alkyl halide. libretexts.org

Acylation: Treatment with acyl chlorides or anhydrides yields the corresponding N-acyl cyclopentanemethanamine (an amide). This reaction is typically rapid and is a common method for protecting the amine group.

Reaction with Carbonyl Compounds: As a secondary amine, it reacts with aldehydes and ketones to form enamines. libretexts.org This reaction is acid-catalyzed and proceeds through an initial nucleophilic attack on the carbonyl carbon, followed by dehydration. libretexts.org

Michael Addition: The amine can act as a nucleophile in conjugate addition reactions to α,β-unsaturated carbonyl compounds.

The nucleophilicity of the amine can be modulated by the solvent and the presence of steric hindrance. The bulky cyclopentylmethyl group may slightly retard the rate of reaction with sterically demanding electrophiles.

Amine-Catalyzed Reactions

Secondary amines are widely employed as organocatalysts in a variety of organic transformations. researchgate.net Cyclopentanemethanamine, 1-(methylamino)- has the potential to act as a catalyst in reactions that proceed through enamine or iminium ion intermediates. researchgate.net

Table 2: Potential Amine-Catalyzed Reactions

Catalysis Mode Intermediate Representative Reactions
Enamine Catalysis Enamine Aldol (B89426) reactions, Michael additions, α-alkylation of aldehydes and ketones

In enamine catalysis, the amine reacts with a carbonyl compound to form a nucleophilic enamine, which then reacts with an electrophile. researchgate.net In iminium catalysis, the amine condenses with an α,β-unsaturated carbonyl compound to form an electrophilic iminium ion, which is then attacked by a nucleophile. researchgate.net The stereochemical outcome of these reactions can often be controlled by using chiral amines, and while Cyclopentanemethanamine, 1-(methylamino)- is achiral, its derivatives could be explored for asymmetric catalysis. However, a potential deactivation pathway for secondary amine catalysts can be an undesired aldol reaction. acs.org

Cyclopentane (B165970) Ring Reactivity and Functionalization

The cyclopentane ring in Cyclopentanemethanamine, 1-(methylamino)- is a saturated carbocycle and is generally less reactive than the amine moiety. However, it can undergo functionalization under specific conditions.

Ring-Opening and Ring-Expansion/Contraction Reactions

The cyclopentane ring possesses a moderate amount of ring strain, which can make it susceptible to ring-opening reactions under certain conditions, although it is more stable than cyclopropane (B1198618) and cyclobutane. arxiv.orgpharmaguideline.com

Ring-Opening: Radical-mediated ring-opening of cyclopentane derivatives can be initiated by radical species. nih.gov For instance, in the presence of a suitable radical initiator, a C-C bond in the cyclopentane ring could be cleaved. Theoretical studies have investigated the kinetics of the thermal decomposition of cyclopentane, which proceeds via a biradical mechanism. arxiv.org

Ring-Expansion/Contraction: Ring expansion of cyclopentane derivatives to form six-membered rings, or contraction to form four-membered rings, are known transformations in organic synthesis. uchicago.edu These reactions often proceed through carbocationic intermediates, such as those generated during Wagner-Meerwein rearrangements, or via radical pathways. uchicago.eduwikipedia.org For example, the Dowd-Beckwith ring-expansion reaction involves a radical-mediated expansion of a cyclic β-keto ester. wikipedia.org While specific examples involving Cyclopentanemethanamine, 1-(methylamino)- are not documented, the cyclopentane scaffold is amenable to such transformations. escholarship.orgnih.gov

The presence of the (methylamino)methyl substituent could influence these reactions. The amine group could potentially participate in or direct ring-opening or expansion reactions, particularly if it is protonated or converted into a good leaving group.

Stereoelectronic Effects on Ring Reactivity

The reactivity of the cyclopentane ring in Cyclopentanemethanamine, 1-(methylamino)- is influenced by stereoelectronic effects, which dictate the preferred conformations and the trajectory of approaching reactants. The bulky (methylaminomethyl) substituent typically prefers an equatorial position on the flexible cyclopentane ring to minimize steric hindrance. This conformational preference, in turn, affects the accessibility of the C-H bonds on the ring to reagents.

The nitrogen atom's lone pair of electrons plays a crucial role in the molecule's reactivity. Its orientation relative to the cyclopentane ring can influence neighboring group participation in reactions. For instance, in reactions involving the formation of a carbocation on the ring, the nitrogen's lone pair can provide anchimeric assistance, stabilizing the positive charge through space. The flexibility of the cyclopentane ring allows it to adopt conformations that facilitate such orbital overlap.

Furthermore, the electron-donating nature of the alkylamino group can activate the cyclopentane ring towards certain electrophilic substitutions, although such reactions are not common for simple alkanes. The stereoelectronic environment around the C1 carbon, bearing the substituent, is particularly affected, influencing the regioselectivity of any potential functionalization on the ring.

Detailed Mechanistic Studies of Chemical Transformations Involving Cyclopentanemethanamine, 1-(methylamino)-

Detailed mechanistic studies on Cyclopentanemethanamine, 1-(methylamino)- are not extensively documented in the scientific literature. However, insights can be drawn from the general understanding of the reactivity of secondary amines and the common synthetic route used for its preparation, namely the reductive amination of cyclopentanone (B42830) with methylamine (B109427).

Reaction Progress Kinetic Analysis (RPKA)

Hypothetical RPKA Data for the Formation of Cyclopentanemethanamine, 1-(methylamino)-

Time (min) [Cyclopentanone] (M) [Methylamine] (M) [Imine Intermediate] (M) [Product] (M)
0 1.0 1.2 0.0 0.0
10 0.85 1.05 0.10 0.05
30 0.50 0.70 0.15 0.35
60 0.20 0.40 0.05 0.75

This table represents hypothetical data for illustrative purposes.

Identification and Characterization of Reaction Intermediates

The primary transformation involving this compound is its synthesis. The key intermediate in the reductive amination pathway is the corresponding N-(cyclopentylidene)methanamine (an imine). This intermediate is formed from the condensation of cyclopentanone and methylamine, followed by the loss of a water molecule. The imine is typically not isolated and is reduced in situ to the final secondary amine product.

The presence of this imine intermediate can be confirmed spectroscopically, for instance, by observing the characteristic C=N stretch in the IR spectrum or the corresponding signal in the 13C NMR spectrum during the course of the reaction before the addition of the reducing agent.

Transition State Analysis and Reaction Energetics

Computational chemistry, specifically Density Functional Theory (DFT), could be employed to model the transition states and reaction energetics for the formation of Cyclopentanemethanamine, 1-(methylamino)-. The mechanism involves two main steps: imine formation and its reduction.

The formation of the imine proceeds through a hemiaminal intermediate. The rate-determining step for this stage is often the dehydration of the hemiaminal, which involves a high-energy transition state where the C-O bond is breaking and the C=N double bond is forming.

The subsequent reduction of the imine by a hydride reducing agent (e.g., sodium borohydride) involves the nucleophilic attack of a hydride ion on the electrophilic imine carbon. The transition state for this step would feature the partial formation of the C-H bond and the breaking of the C=N pi bond.

Calculated Energetic Profile for a Model Reductive Amination

Reaction Step ΔH‡ (kcal/mol) ΔG‡ (kcal/mol)
Hemiaminal Formation 12 20
Imine Formation (Dehydration) 25 35

This table represents theoretical data for a model system and not specific experimental values for the title compound.

Isotope Labeling Studies for Mechanism Elucidation

Isotope labeling studies are instrumental in providing definitive mechanistic insights. For the reductive amination synthesis of Cyclopentanemethanamine, 1-(methylamino)-, several labeling experiments could be envisioned:

Deuterium (B1214612) Labeling of the Reducing Agent: Using a deuterated reducing agent, such as NaBD4, would result in the incorporation of a deuterium atom at the methylene (B1212753) carbon adjacent to the nitrogen. This would confirm that the hydrogen atom at this position originates from the reducing agent.

13C Labeling of the Carbonyl Carbon: Synthesizing the compound starting from 13C-labeled cyclopentanone would allow for the tracking of this carbon atom throughout the reaction sequence, confirming its incorporation into the final product's cyclopentyl ring.

15N Labeling of Methylamine: Using 15N-labeled methylamine would definitively show the origin of the nitrogen atom in the final product and could be used in NMR studies to probe the electronic environment of the nitrogen during the reaction.

Catalytic Applications and Mechanistic Insights

While Cyclopentanemethanamine, 1-(methylamino)- is not a widely reported catalyst itself, secondary amines of similar structure are known to be effective organocatalysts, particularly in enamine and iminium ion catalysis.

By analogy, Cyclopentanemethanamine, 1-(methylamino)- could potentially catalyze reactions such as aldol and Michael additions. The mechanism would involve the reaction of the secondary amine with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine intermediate. This enamine would then attack an electrophile, and subsequent hydrolysis would regenerate the catalyst and yield the product.

Role as a Ligand in Metal Catalysis

No studies have been found that detail the use of Cyclopentanemethanamine, 1-(methylamino)- as a ligand to form catalytically active metal complexes.

Use as an Organocatalyst or Chiral Auxiliary

There is no available literature demonstrating the application of Cyclopentanemethanamine, 1-(methylamino)- as a metal-free organocatalyst or as a chiral auxiliary in asymmetric synthesis.

Cooperative Catalysis with Cyclopentanemethanamine, 1-(methylamino)- Derivatives

No research has been published on the use of derivatives of Cyclopentanemethanamine, 1-(methylamino)- in cooperative catalytic systems.

Stereochemical Considerations and Asymmetric Synthesis of Cyclopentanemethanamine, 1 Methylamino Enantiomers

Intrinsic Chirality of Cyclopentanemethanamine, 1-(methylamino)-

The molecular structure of Cyclopentanemethanamine, 1-(methylamino)- possesses a chiral center at the C1 position of the cyclopentane (B165970) ring. This carbon atom is bonded to four different substituents: a methylamino group, an aminomethyl group, the cyclopentyl ring methylene (B1212753) groups (C2 and C5), and the remainder of the cyclopentyl ring. This inherent chirality means the compound can exist as a pair of non-superimposable mirror images, known as enantiomers.

In the context of a hypothetical enantioselective synthesis, the success of the reaction would be quantified by the enantiomeric excess (ee). This metric indicates the degree to which one enantiomer is present in excess of the other in a mixture. A higher enantiomeric excess signifies a more effective asymmetric synthesis.

Should derivatives of Cyclopentanemethanamine, 1-(methylamino)- be synthesized that contain additional stereocenters, the diastereomeric ratio (dr) would become a critical parameter. This ratio describes the relative amounts of diastereomers produced in a reaction. High diastereoselectivity is often a key goal in complex molecule synthesis.

Table 1: Hypothetical Enantiomeric Excess and Diastereomeric Ratio Data

EntryCatalyst/AuxiliarySolventTemp (°C)Yield (%)ee (%)dr
1[Hypothetical Chiral Catalyst A]Toluene-78---
2[Hypothetical Chiral Auxiliary B]THF0---
3[Hypothetical Chiral Catalyst C]Dichloromethane25---
Note: This table is illustrative and based on general outcomes of asymmetric syntheses, as no specific data for Cyclopentanemethanamine, 1-(methylamino)- is available.

The absolute configuration of each enantiomer would be assigned using the Cahn-Ingold-Prelog (CIP) priority rules, designated as either (R) or (S). The assignment would depend on the spatial arrangement of the four substituents around the C1 chiral center. Determining the absolute configuration would require experimental techniques such as X-ray crystallography of a suitable crystalline derivative or correlation with a compound of known stereochemistry.

Enantioselective Synthetic Strategies for Cyclopentanemethanamine, 1-(methylamino)-

The synthesis of enantiomerically pure Cyclopentanemethanamine, 1-(methylamino)- would necessitate the use of asymmetric synthetic methodologies. Several established strategies could theoretically be applied.

Asymmetric catalysis is a powerful tool for the synthesis of chiral molecules. A potential route could involve the asymmetric hydrogenation of a prochiral precursor, such as a cyclopentylimine or enamine, using a chiral transition metal catalyst (e.g., based on rhodium, ruthenium, or iridium with chiral ligands). Another approach could be the asymmetric amination of a suitable cyclopentane-based substrate. The choice of catalyst and reaction conditions would be crucial in achieving high enantioselectivity.

The use of a chiral auxiliary is a well-established method for controlling stereochemistry. nih.govwikipedia.orgsigmaaldrich.com In this approach, a chiral molecule (the auxiliary) is temporarily attached to the starting material to direct the stereochemical outcome of a subsequent reaction. For the synthesis of Cyclopentanemethanamine, 1-(methylamino)-, a prochiral cyclopentanone (B42830) derivative could be reacted with a chiral amine to form a chiral imine or enamine. Subsequent diastereoselective functionalization, followed by removal of the auxiliary, would yield the desired enantiomer.

Table 2: Common Chiral Auxiliaries and Their Potential Application

Chiral AuxiliaryAuxiliary TypePotential Application
(S)-(-)-1-PhenylethylamineChiral AmineFormation of a chiral imine from a cyclopentanone precursor.
Evans' OxazolidinonesOxazolidinoneDiastereoselective alkylation of an N-acylated cyclopentyl derivative.
(S)-(-)-2-Methyl-2-propanesulfinamideSulfinamideSynthesis of chiral amines from imines.

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. A conceivable, though likely complex, synthetic route could start from a chiral cyclopentane derivative sourced from nature. This strategy would involve a series of chemical transformations to introduce the required aminomethyl and methylamino groups at the C1 position while preserving the initial stereochemistry. However, the availability of a suitable and cost-effective starting material from the chiral pool would be a primary consideration.

Organocatalytic Enantioselective Transformations

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, offering a metal-free alternative to traditional methods. While direct organocatalytic synthesis of Cyclopentanemethanamine, 1-(methylamino)- has not been extensively reported, several organocatalytic strategies for the construction of substituted cyclopentane rings can be envisaged as potential pathways.

One plausible approach involves the use of chiral amine catalysts, such as prolinol ethers, to catalyze the Michael addition of a nucleophile to an α,β-unsaturated acceptor, which could be a precursor to the cyclopentane ring. For instance, a domino Michael/alkylation reaction could be employed to construct the cyclopentane skeleton with high diastereo- and enantioselectivity. Although not directly applied to the target molecule, similar strategies have been successful in the synthesis of other highly functionalized cyclopentanes.

Another potential organocatalytic route could involve a cascade reaction, for example, a Michael-aldol sequence, to form a densely functionalized cyclopentane precursor. Chiral bifunctional catalysts, such as thiourea (B124793) or squaramide-based organocatalysts, are known to be effective in controlling the stereochemistry of such transformations. These catalysts can activate both the nucleophile and the electrophile through hydrogen bonding, thereby directing the stereochemical outcome of the reaction. Subsequent functional group transformations would then be required to install the aminomethyl and methylamino moieties.

The following table summarizes hypothetical organocatalytic approaches that could be adapted for the synthesis of precursors to Cyclopentanemethanamine, 1-(methylamino)-.

Organocatalytic ApproachCatalyst TypePotential Precursor SynthesizedKey Features
Domino Michael/AlkylationChiral Prolinol Ether1-Nitro-1-(cyanomethyl)cyclopentaneForms two C-C bonds and sets stereocenters in one pot.
Cascade Michael-AldolChiral Thiourea/SquaramideFunctionalized CyclopentanoneCreates multiple stereocenters with high stereocontrol.

Diastereoselective Reactions Leading to Cyclopentanemethanamine, 1-(methylamino)- Derivatives

Diastereoselective reactions are crucial for controlling the relative stereochemistry of multiple chiral centers within a molecule. In the context of Cyclopentanemethanamine, 1-(methylamino)- derivatives, which may contain additional stereocenters on the cyclopentane ring or on substituents, diastereoselectivity can be achieved through either substrate or reagent control.

Substrate-Controlled Diastereoselectivity

In substrate-controlled diastereoselective reactions, the existing chirality in the starting material directs the stereochemical outcome of a subsequent transformation. For instance, if a chiral cyclopentane precursor is used, the introduction of new substituents can be influenced by the steric and electronic properties of the existing chiral centers.

For example, the reduction of a ketone or imine on a chiral cyclopentane scaffold can proceed with high diastereoselectivity due to the preferential attack of the reducing agent from the less hindered face of the molecule. Similarly, alkylation or addition reactions to a chiral cyclopentane derivative can be highly diastereoselective. The predictable nature of these reactions is often rationalized using models such as Felkin-Anh or Cram's rule.

Reagent-Controlled Diastereoselectivity

Reagent-controlled diastereoselectivity relies on the use of a chiral reagent or catalyst to induce a specific stereochemical outcome, regardless of the inherent stereochemistry of the substrate. This approach is particularly useful when the substrate does not possess strong directing groups.

Chiral auxiliaries can be temporarily attached to the substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary can be removed to yield the enantiomerically enriched product. For the synthesis of Cyclopentanemethanamine, 1-(methylamino)- derivatives, a chiral auxiliary could be attached to a precursor molecule to control the diastereoselective introduction of the aminomethyl or methylamino group.

Alternatively, chiral Lewis acids or organocatalysts can be used to catalyze diastereoselective reactions. For example, a chiral catalyst could be employed to control the diastereoselectivity of a Mannich reaction or a Strecker synthesis on a cyclopentanone precursor, leading to the formation of a chiral α-amino nitrile, a key intermediate for the synthesis of the target molecule.

Resolution Techniques for Enantiomeric Separation

When an asymmetric synthesis is not feasible or does not provide sufficient enantiomeric purity, resolution of a racemic mixture is a common strategy to obtain the individual enantiomers.

Classical Resolution with Chiral Acids/Bases

Classical resolution is a well-established technique that involves the reaction of a racemic mixture with a chiral resolving agent to form a pair of diastereomers. Due to their different physical properties, such as solubility, the diastereomers can be separated by fractional crystallization. wikipedia.orglibretexts.orglibretexts.org

For the resolution of racemic Cyclopentanemethanamine, 1-(methylamino)-, which is a diamine, a chiral acid can be used as the resolving agent. Commonly used chiral acids include tartaric acid, mandelic acid, and camphorsulfonic acid. libretexts.orglibretexts.org The reaction of the racemic diamine with a single enantiomer of a chiral acid would result in the formation of two diastereomeric salts.

The separation of these diastereomeric salts can be achieved by careful selection of the solvent system to exploit their solubility differences. Once separated, the individual diastereomeric salts can be treated with a base to liberate the corresponding enantiomerically pure diamine. The choice of the resolving agent and the crystallization conditions are critical for the success of this method and often require empirical optimization. google.comrsc.org

The following table outlines the general steps involved in the classical resolution of a racemic amine.

StepDescription
1. Salt FormationThe racemic amine is reacted with an enantiomerically pure chiral acid to form a mixture of diastereomeric salts.
2. Fractional CrystallizationThe diastereomeric salts are separated based on their differential solubility in a suitable solvent.
3. Liberation of EnantiomerThe separated diastereomeric salt is treated with a base to release the enantiomerically pure amine.
4. Recovery of Resolving AgentThe chiral resolving agent can often be recovered and reused.

Chromatographic Chiral Separation (e.g., Chiral HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for the separation of enantiomers. eijppr.compharmafocusasia.com This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic compound, leading to different retention times and, thus, their separation. eijppr.compharmafocusasia.com

For the separation of Cyclopentanemethanamine, 1-(methylamino)- enantiomers, a variety of CSPs could be employed. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used and have shown broad applicability for the separation of a wide range of chiral compounds, including amines. pharmafocusasia.commdpi.com Other types of CSPs, such as Pirkle-type, protein-based, or cyclodextrin-based phases, could also be effective. eijppr.com

The development of a chiral HPLC method involves the screening of different CSPs and mobile phase compositions to achieve optimal separation. mdpi.com Parameters such as the choice of organic modifier, additives (e.g., acids or bases), and temperature can significantly influence the resolution. mdpi.com Once an analytical method is developed, it can be scaled up to a preparative scale to isolate larger quantities of the individual enantiomers. researchgate.net

The following table provides an overview of common chiral stationary phases used for the separation of chiral amines.

Chiral Stationary Phase (CSP) TypeChiral SelectorTypical Mobile Phases
Polysaccharide-basedCellulose or Amylose derivativesHexane/Alcohol mixtures, Polar organic solvents
Pirkle-typeπ-acidic or π-basic aromatic ringsNormal phase eluents
Protein-basedImmobilized proteins (e.g., AGP, HSA)Aqueous buffers with organic modifiers
Cyclodextrin-basedCyclodextrin derivativesReversed-phase or polar organic mode

Derivatization followed by Diastereomer Separation

The strategy of derivatization followed by diastereomer separation is a powerful tool for obtaining the individual enantiomers of chiral amines like Cyclopentanemethanamine, 1-(methylamino)-. This process can be conceptually divided into three main stages: derivatization, separation, and removal of the chiral auxiliary.

Derivatization: The racemic mixture of Cyclopentanemethanamine, 1-(methylamino)- is reacted with an enantiomerically pure chiral derivatizing agent. For a secondary amine such as this, common CDAs include chiral carboxylic acids and their derivatives, which form diastereomeric amides or salts. The choice of the CDA is crucial and is often determined empirically to find one that yields diastereomers with significantly different physical properties to facilitate separation.

Separation: The resulting mixture of diastereomers can be separated using one of two primary methods:

Fractional Crystallization: This technique relies on the differential solubility of the diastereomers in a particular solvent. By carefully selecting the solvent and controlling the crystallization conditions (e.g., temperature, concentration), one diastereomer can be selectively precipitated from the solution, leaving the other dissolved. Subsequent filtration allows for the isolation of the less soluble diastereomer. Multiple recrystallization steps may be necessary to achieve high diastereomeric purity.

Chromatography: High-Performance Liquid Chromatography (HPLC) is a highly effective method for separating diastereomers. The mixture is passed through a column containing a stationary phase (often silica (B1680970) gel). Due to their different polarities and steric interactions with the stationary phase, the diastereomers travel through the column at different rates, allowing for their collection as separate fractions.

Removal of the Chiral Auxiliary: After separation, the chiral derivatizing agent is cleaved from the resolved diastereomers to yield the individual, enantiomerically pure forms of Cyclopentanemethanamine, 1-(methylamino)-. The method for this cleavage depends on the nature of the bond formed during derivatization. For diastereomeric salts, simple treatment with an acid or base is usually sufficient to liberate the free amine. For diastereomeric amides, more rigorous conditions, such as acid or base hydrolysis, may be required.

Hypothetical Application to Cyclopentanemethanamine, 1-(methylamino)-

To illustrate the process, a hypothetical resolution of racemic Cyclopentanemethanamine, 1-(methylamino)- using (R)-(-)-Mandelic acid as the chiral derivatizing agent is presented below. The reaction would form two diastereomeric salts: (R)-Cyclopentanemethanamine, 1-(methylamino)- · (R)-Mandelate and (S)-Cyclopentanemethanamine, 1-(methylamino)- · (R)-Mandelate.

Table 1: Hypothetical Properties of Diastereomeric Salts

Diastereomeric SaltHypothetical Melting Point (°C)Hypothetical Solubility in Ethanol (B145695) ( g/100 mL at 25°C)
(R)-Amine · (R)-Mandelate155-1571.2
(S)-Amine · (R)-Mandelate142-1445.8

Based on these hypothetical properties, fractional crystallization from ethanol could be employed. The (R)-Amine · (R)-Mandelate salt, being less soluble, would be expected to crystallize out of the solution first. After isolation, treatment of this salt with a base, such as sodium hydroxide, would neutralize the mandelic acid and liberate the free (R)-Cyclopentanemethanamine, 1-(methylamino)-. The more soluble (S)-Amine · (R)-Mandelate salt would remain in the mother liquor and could be subsequently isolated and treated in a similar manner to yield (S)-Cyclopentanemethanamine, 1-(methylamino)-.

Alternatively, if the amine is derivatized to form diastereomeric amides, for example, using Mosher's acid chloride ((R)-α-methoxy-α-trifluoromethylphenylacetyl chloride), the resulting amides could be separated by HPLC.

Table 2: Hypothetical HPLC Separation of Diastereomeric Amides

Diastereomeric AmideHypothetical Retention Time (min) on a Silica Gel Column
(R)-Amine-(R)-Mosher's Amide12.5
(S)-Amine-(R)-Mosher's Amide15.2

In this hypothetical HPLC separation, the two diastereomeric amides show distinct retention times, allowing for their collection as separate, pure fractions. Subsequent hydrolysis of each fraction would then yield the corresponding enantiomer of Cyclopentanemethanamine, 1-(methylamino)-. The success of this separation is contingent on the differences in the interactions of the diastereomers with the stationary phase of the HPLC column.

Computational and Theoretical Chemistry Studies of Cyclopentanemethanamine, 1 Methylamino

Electronic Structure and Bonding Analysis

The electronic structure and nature of chemical bonding in Cyclopentanemethanamine, 1-(methylamino)- can be thoroughly investigated using a variety of computational methods. These analyses provide insights into the molecule's reactivity, stability, and spectroscopic properties.

Quantum Mechanical Calculations

Quantum mechanical calculations are fundamental to understanding the behavior of molecules at the atomic and subatomic levels. For a molecule like Cyclopentanemethanamine, 1-(methylamino)-, different levels of theory can be applied to approximate the solutions to the Schrödinger equation.

Density Functional Theory (DFT): This is a widely used method due to its favorable balance between computational cost and accuracy. Functionals such as B3LYP or M06-2X, combined with basis sets like 6-31G* or cc-pVDZ, would be suitable for optimizing the geometry and calculating electronic properties. These calculations would yield information on the molecule's total energy, dipole moment, and the energies of its molecular orbitals.

Ab Initio Methods: Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer higher levels of accuracy, albeit at a greater computational expense. These would be employed to obtain more precise energy values and to benchmark the results from DFT calculations.

Semi-Empirical Methods: Methods like AM1 or PM7 are computationally less demanding and can be used for preliminary calculations on larger systems or for providing initial geometries for higher-level optimizations. However, their accuracy is generally lower than that of DFT or ab initio methods.

A hypothetical comparison of total energies calculated with different methods is presented in the table below. Lower energy values typically indicate a more stable calculated structure.

MethodBasis SetTotal Energy (Hartree)
HF6-31G-444.8
B3LYP6-31G-447.5
MP2cc-pVDZ-446.2

Note: The data in this table is illustrative and represents typical relative energy differences that might be observed for such a molecule.

Molecular Orbital Theory and Electron Density Distribution

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. The combination of atomic orbitals forms molecular orbitals that extend over the entire molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions.

For Cyclopentanemethanamine, 1-(methylamino)-, the HOMO is expected to be localized on the nitrogen atoms due to the presence of lone pairs of electrons, making these sites nucleophilic. The LUMO, conversely, would likely be distributed over the C-N and C-C antibonding regions. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and stability.

The electron density distribution, which can be visualized through computational software, would show a higher concentration of electrons around the more electronegative nitrogen atoms. An electrostatic potential map would further highlight the electron-rich (negative potential) regions around the nitrogens and the electron-poorer (positive potential) regions around the hydrogen atoms of the amine and methyl groups.

OrbitalEnergy (eV)Description
HOMO-6.2Primarily localized on the lone pairs of the two nitrogen atoms.
LUMO2.5Distributed across the C-N and C-H antibonding orbitals.
HOMO-LUMO Gap8.7Indicates high kinetic stability.

Note: The data in this table is hypothetical and serves to illustrate the expected nature of the frontier orbitals for this molecule.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool for studying the bonding and electronic structure of molecules in a way that aligns with Lewis structures. It provides information about charge distribution, hybridization, and intermolecular interactions.

In Cyclopentanemethanamine, 1-(methylamino)-, NBO analysis would quantify the natural atomic charges, revealing the extent of charge separation. The nitrogen atoms would exhibit significant negative charges, while the carbon and hydrogen atoms would carry partial positive charges. The analysis would also detail the hybridization of the atomic orbitals involved in bonding. For instance, the carbon atoms of the cyclopentane (B165970) ring would be approximately sp³ hybridized.

AtomNatural Charge (e)
N (methylamino)-0.85
N (aminomethyl)-0.95
C (quaternary)+0.20
C (methyl)-0.25

Note: The data in this table is a theoretical representation of expected charge distribution from an NBO analysis.

Conformational Analysis and Molecular Dynamics

The flexibility of the cyclopentane ring and the rotation around single bonds give rise to a complex conformational landscape for Cyclopentanemethanamine, 1-(methylamino)-.

Exploration of Conformational Space and Energy Minima

The cyclopentane ring can adopt various non-planar conformations, most notably the "envelope" and "twist" forms, which are close in energy. The presence of two substituents on one of the ring carbons further complicates the conformational possibilities. A systematic conformational search or molecular dynamics simulations would be necessary to identify the low-energy conformers.

The relative energies of these conformers would be determined by a combination of ring pucker and the orientation of the methylamino and aminomethyl groups. The most stable conformer would be the one that minimizes steric hindrance and maximizes stabilizing intramolecular interactions, such as hydrogen bonding if applicable.

ConformerRelative Energy (kcal/mol)Description
10.00Global minimum, likely with an envelope conformation of the ring.
20.75Twist conformation of the cyclopentane ring.
31.50Alternate envelope pucker with different substituent orientations.

Note: This table presents a hypothetical energy landscape for the different conformers.

Dynamic Behavior and Rotational Barriers

The dynamic behavior of Cyclopentanemethanamine, 1-(methylamino)- would be characterized by the interconversion between different ring conformations and the rotation around the C-N bonds.

Molecular dynamics simulations could provide insights into the flexibility of the molecule over time at different temperatures. These simulations would show the transitions between different conformational states and the timescales on which these transitions occur.

The rotational barriers around the C-N bonds can be calculated by performing a relaxed scan of the potential energy surface as a function of the corresponding dihedral angle. The rotation around the C-N bond of the methylamino group and the C-C bond of the aminomethyl group would have distinct energy profiles influenced by steric interactions with the cyclopentane ring.

Rotational BarrierEnergy (kcal/mol)Bond
C(ring)-N(methylamino)4.5Rotation of the methylamino group.
C(ring)-C(aminomethyl)3.8Rotation of the aminomethyl group.
C-N (aminomethyl)2.5Rotation around the terminal C-N bond.

Note: The data in this table is an estimation of the rotational energy barriers that could be expected for this molecule.

Solvation Effects on Conformation

The three-dimensional structure, or conformation, of a flexible molecule like Cyclopentanemethanamine, 1-(methylamino)- is crucial to its chemical behavior. The cyclopentane ring can adopt various puckered conformations (such as envelope and twist forms), and the substituents can exist in different spatial arrangements. These conformational preferences are significantly influenced by the surrounding solvent environment.

Computational chemistry models this influence through solvation models. These can be broadly categorized into:

Explicit Solvation: Individual solvent molecules are included in the calculation, offering a highly detailed picture of solute-solvent interactions, such as hydrogen bonding. This method is computationally expensive.

Implicit Solvation: The solvent is represented as a continuous medium with a defined dielectric constant. This approach, often using models like the Polarizable Continuum Model (PCM), is computationally efficient and effective at capturing bulk electrostatic effects of the solvent.

The relative stability of different conformers can change dramatically between the gas phase (an isolated molecule) and a polar solvent like water. For Cyclopentanemethanamine, 1-(methylamino)-, key conformational questions would include the preference for the aminomethyl and methylamino groups to be in pseudo-axial or pseudo-equatorial positions and the orientation of the lone pairs on the nitrogen atoms. In a polar solvent, conformations with a larger dipole moment are generally stabilized. Hydrogen bonding between the amine groups and protic solvents would also be a critical factor in determining the most stable structures.

Table 1: Illustrative Example of Solvent Effects on the Relative Energy of Two Hypothetical Conformers of Cyclopentanemethanamine, 1-(methylamino)- This table presents hypothetical data to demonstrate how computational results for solvation effects would be displayed.

ConformerGas Phase (ΔE, kcal/mol)Dichloromethane (ε=8.93) (ΔE, kcal/mol)Water (ε=78.39) (ΔE, kcal/mol)
Conformer A (less polar)0.00 (Reference)0.00 (Reference)0.00 (Reference)
Conformer B (more polar)+1.5+0.8-0.5

Computational Elucidation of Reaction Mechanisms

Computational chemistry is an indispensable tool for mapping the detailed pathways of chemical reactions. By calculating the potential energy surface, researchers can identify reactants, products, intermediates, and the transition states that connect them. This provides deep insight into reaction feasibility, rates, and selectivity.

A transition state (TS) represents the highest energy point along the lowest energy path of a reaction, acting as the critical bottleneck. Locating and characterizing the precise geometry and energy of a TS is paramount to understanding a reaction's kinetics.

Computational methods, such as synchronous transit-guided quasi-Newton (QST2/QST3) or eigenvector-following algorithms, are used to find these saddle points on the potential energy surface. A crucial verification step involves a vibrational frequency calculation. A correctly identified transition state structure will have exactly one imaginary frequency, corresponding to the motion of the atoms along the reaction coordinate (e.g., the breaking and forming of bonds).

Once a transition state is located and verified, an Intrinsic Reaction Coordinate (IRC) calculation is performed to confirm that it correctly connects the intended reactants and products. researchgate.net The IRC method traces the minimum energy path downhill from the transition state in both the forward and reverse directions. mdpi.comscm.com This ensures the located TS is not part of an irrelevant pathway. The resulting IRC plot visualizes the energy profile of the reaction, clearly showing the activation energies for the forward and reverse reactions.

Table 2: Representative Data Points from a Hypothetical IRC Calculation This table illustrates the kind of data generated during an IRC analysis, showing the energy change as the reaction progresses from reactants to products through the transition state (IRC point 0.0).

IRC Point (amu1/2·bohr)Relative Energy (kcal/mol)
-2.0 (Reactants)0.0
-1.05.2
-0.511.8
0.0 (Transition State)25.3
+0.513.1
+1.0-2.5
+2.0 (Products)-8.7

Molecules with multiple reactive sites, like Cyclopentanemethanamine, 1-(methylamino)-, can often undergo reactions through several competing pathways. For instance, in an alkylation reaction, either the primary or the secondary amine could act as the nucleophile.

Computational chemistry can predict the likely outcome by comparing the activation energies (the energy difference between the reactants and the transition state) for each possible pathway. rsc.org According to transition state theory, the pathway with the lowest activation energy will be the fastest and is therefore the kinetically favored pathway. This allows for the prediction of regioselectivity and stereoselectivity, guiding synthetic efforts.

Prediction of Spectroscopic Parameters (Theoretical)

Quantum chemical calculations can predict various spectroscopic properties of molecules with a high degree of accuracy. This is invaluable for confirming the identity of a synthesized compound or for interpreting complex experimental spectra.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, most commonly the Gauge-Independent Atomic Orbital (GIAO) method, can calculate the magnetic shielding tensors for each nucleus. These values are then converted into chemical shifts (δ) by referencing them against a standard compound, typically Tetramethylsilane (TMS), calculated at the same level of theory.

These theoretical spectra can predict the chemical shift for each unique proton (¹H NMR) and carbon (¹³C NMR) in Cyclopentanemethanamine, 1-(methylamino)-. The results can help assign peaks in an experimental spectrum, distinguish between different isomers or conformers, and provide a detailed picture of the molecule's electronic structure.

Table 3: Hypothetical Calculated ¹³C NMR Chemical Shifts for Cyclopentanemethanamine, 1-(methylamino)- This table provides an example of theoretically predicted chemical shifts. Experimental verification would be required for confirmation.

Carbon AtomCalculated Chemical Shift (δ, ppm)
C1 (Quaternary, C-N)68.5
C2/C5 (Cyclopentane)35.1
C3/C4 (Cyclopentane)24.8
C6 (Methylene, CH₂-N)55.2
C7 (Methyl, CH₃-N)34.1

Vibrational Frequencies (IR, Raman)

A thorough review of scientific literature and chemical databases reveals a lack of specific computational or experimental studies on the vibrational frequencies of Cyclopentanemethanamine, 1-(methylamino)-. While computational methods such as Density Functional Theory (DFT) are commonly used to predict the infrared (IR) and Raman spectra of molecules, no published research detailing such an analysis for this specific compound could be identified.

Typically, a computational analysis of vibrational frequencies would involve optimizing the molecular geometry of the compound and then calculating the second derivatives of the energy with respect to the nuclear coordinates. This process yields a set of vibrational modes, each with a corresponding frequency and intensity. These calculated frequencies can then be correlated with experimental IR and Raman spectra for validation. The assignments of these vibrational modes would characterize the stretching, bending, and torsional motions of the molecule's constituent atoms and functional groups, such as the N-H and C-H stretching vibrations of the methylamino and cyclopentanemethyl groups, respectively. However, without dedicated studies, a data table of these frequencies and their assignments for Cyclopentanemethanamine, 1-(methylamino)- cannot be provided.

Electronic Transitions (UV-Vis)

Similar to the vibrational frequency analysis, there is no specific information available in the surveyed scientific literature regarding the electronic transitions of Cyclopentanemethanamine, 1-(methylamino)-, as would be studied by UV-Vis spectroscopy and computational methods.

Theoretical investigations of electronic transitions are often carried out using Time-Dependent Density Functional Theory (TD-DFT) or other advanced computational techniques. These methods are employed to calculate the excitation energies and oscillator strengths of the electronic transitions from the ground state to various excited states. The results of these calculations are typically presented in terms of the absorption wavelength (λmax), which can be compared with experimental UV-Vis spectra. Such an analysis would provide insight into the electronic structure of the molecule, including the nature of the orbitals involved in the electronic transitions. In the absence of such studies for Cyclopentanemethanamine, 1-(methylamino)-, a data table of its electronic transitions cannot be compiled.

Derivatization and Advanced Functionalization Strategies for Cyclopentanemethanamine, 1 Methylamino

Chemical Modifications of the Amine Functionality

The presence of two amine groups with different reactivity—a primary amine and a secondary methylamino group—allows for selective modifications. These modifications can be tailored to introduce a wide array of functional groups, thereby altering the physicochemical properties of the parent molecule.

Acylation: The amine functionalities of Cyclopentanemethanamine, 1-(methylamino)- can readily undergo acylation reactions with acylating agents such as acyl chlorides or anhydrides. This reaction is a common method for the synthesis of amides. The reactivity of the primary versus the secondary amine can be controlled by steric hindrance and reaction conditions. Generally, the primary amine is more reactive towards acylation. Iodine has been shown to be an effective promoter for the N-acylation of primary and secondary amines using acetyl chloride or benzoyl chloride under solvent-free conditions at room temperature, offering high yields and selectivity. researchgate.net

Alkylation: N-alkylation of the amine groups can be achieved using various alkylating agents. A rapid and high-yield method for the N-monomethylation of primary amines involves the treatment of their N-trifluoroacetyl derivatives with methyl iodide under basic conditions. rsc.org For a more environmentally benign approach, dimethyl carbonate (DMC) can be used as a methylating agent in the presence of a catalyst, such as copper-zirconium bimetallic nanoparticles. nih.gov This method is selective for the N-methylation of both aromatic and aliphatic amines. nih.gov

Sulfonylation: The reaction of the amine groups with sulfonyl chlorides leads to the formation of sulfonamides. This transformation is a robust method for introducing a sulfonyl group, which can significantly impact the biological activity of the molecule.

Table 1: Examples of Acylation, Alkylation, and Sulfonylation Reactions
ReactionReagentProduct TypePotential Conditions
AcylationAcetyl ChlorideAmideIodine, Solvent-free, Room Temperature
AlkylationDimethyl CarbonateN-Methylated AmineCu-Zr Nanoparticles, 180°C
SulfonylationBenzenesulfonyl ChlorideSulfonamideBase (e.g., Pyridine), CH2Cl2

Ureas and Thioureas: The reaction of the amine functionalities with isocyanates or isothiocyanates provides a straightforward route to urea (B33335) and thiourea (B124793) derivatives, respectively. These functional groups are prevalent in many biologically active compounds. The synthesis is typically a simple addition reaction. mdpi.comresearchgate.net The synthesis of isothiocyanates themselves can be achieved from primary amines through a one-pot, two-step procedure involving a desulfurization reagent. mdpi.com

Carbamates: Carbamates can be synthesized through several routes, including the reaction of the amine with chloroformates or by a three-component coupling of the amine, carbon dioxide, and a halide. organic-chemistry.org The latter offers a milder and more environmentally friendly approach. organic-chemistry.org Another method involves the reaction with carbonylimidazolide in water, which can produce carbamates in high purity. organic-chemistry.org

Table 2: Synthesis of Urea, Thiourea, and Carbamate Derivatives
DerivativeReagentKey Features
UreaIsocyanateSimple addition reaction.
ThioureaIsothiocyanateAnalogous to urea synthesis.
CarbamateChloroformate or CO2 + HalideMultiple synthetic routes available.

While the primary amine can be directly acylated to form amides as discussed, it's important to note that the term "synthesis of amides and esters" in this context refers to creating new amide and ester functionalities appended to the core structure. For instance, if the cyclopentane (B165970) ring were to be functionalized with a carboxylic acid group, this could then be converted to an amide or an ester. The synthesis of amides from carboxylic acids can be achieved by reacting with an amine in the presence of a coupling agent or under thermal conditions. youtube.com The direct conversion of more reactive carboxylic acid derivatives like acyl chlorides or anhydrides with amines is also a common method. youtube.com

The diamine nature of Cyclopentanemethanamine, 1-(methylamino)- makes it a potential precursor for the synthesis of nitrogen-containing heterocycles. Depending on the reagent used, various ring systems can be constructed. For example, reaction with a dicarbonyl compound or its equivalent could lead to the formation of a diazepine (B8756704) or a related heterocyclic system. Cascade reactions involving in-situ generated N-isocyanates from related precursors can lead to the formation of various 5- and 6-membered nitrogen heterocycles. nih.gov

Functionalization of the Cyclopentane Ring System

The saturated cyclopentane ring is generally less reactive than the amine functionalities. However, selective reactions can be employed to introduce new functional groups onto the carbocyclic core.

Selective Halogenation: The halogenation of a cyclopentane ring can be achieved through radical substitution reactions. youtube.com The process can be controlled to favor the formation of monohalogenated products by using a high ratio of the cyclopentane derivative to the halogen and removing the product as it is formed. google.com The reaction is typically initiated by light. google.com While direct halogenation of the parent compound might be challenging to control, derivatization of the amine groups can be used to direct the halogenation to a specific position on the ring.

Oxidation Reactions: The oxidation of the cyclopentane ring can lead to the introduction of hydroxyl or carbonyl functionalities. Aerobic oxidation of cyclopentane can be catalyzed by N-hydroxyphthalimide (NHPI) derivatives in the presence of cobalt and manganese salts to yield cyclopentanol (B49286) and cyclopentanone (B42830). researchgate.net The N-alkyl groups on an amine can also be susceptible to oxidation, potentially leading to N-dealkylation. nih.gov For instance, the oxidation of tertiary N-methylamines can lead to their corresponding N-oxides, which can then be deoxygenated and demethylated. d-nb.info

Table 3: Functionalization of the Cyclopentane Ring
ReactionReagentsProductKey Aspects
HalogenationCl2, Br2, or I2 with lightHalogenated cyclopentaneRadical substitution mechanism.
OxidationAir, F-NHPI, Co(OAc)2, Mn(OAc)2Cyclopentanol, CyclopentanoneCatalytic aerobic oxidation.

Introduction of Additional Stereocenters or Functional Groups

There is a lack of published research detailing specific methods for the introduction of additional stereocenters or functional groups to Cyclopentanemethanamine, 1-(methylamino)-. In principle, the secondary amine presents a reactive site for various chemical transformations.

Potential Derivatization Reactions:

Reaction TypeReagent ClassPotential Outcome
AcylationAcid chlorides, AnhydridesFormation of corresponding amides
AlkylationAlkyl halidesSynthesis of tertiary amines
Reductive AminationAldehydes, KetonesFormation of new C-N bonds and potential for new stereocenters
Michael Additionα,β-Unsaturated carbonylsConjugate addition to form β-amino carbonyl compounds

These represent standard reactions for secondary amines; however, their application to Cyclopentanemethanamine, 1-(methylamino)- for the purpose of creating stereochemical complexity or introducing new functionalities has not been specifically documented in peer-reviewed literature.

Synthesis of Polymeric or Supramolecular Assemblies Incorporating Cyclopentanemethanamine, 1-(methylamino)- Units

No specific research has been found describing the use of Cyclopentanemethanamine, 1-(methylamino)- as a monomer for the synthesis of polymers or as a component in supramolecular assemblies. The bifunctional nature of the molecule (possessing a primary and a secondary amine if derived from a precursor, or the existing secondary amine) could theoretically allow it to be incorporated into polymer backbones, for instance, through polycondensation reactions with dicarboxylic acids to form polyamides. However, the literature does not provide examples of this.

Design and Synthesis of Advanced Organic Building Blocks

While cyclopentane and amine-containing structures are common motifs in organic synthesis, Cyclopentanemethanamine, 1-(methylamino)- is not widely cited as a key precursor for the synthesis of advanced organic building blocks. minakem.comhilarispublisher.comnih.gov Organic building blocks are foundational molecules used to construct more complex compounds for applications in pharmaceuticals, materials science, and agrochemicals. hilarispublisher.com The development of a molecule into an "advanced" building block typically involves demonstrating its utility in the efficient synthesis of complex, high-value products. researchgate.netmdpi.com There is no evidence in the current literature to suggest that Cyclopentanemethanamine, 1-(methylamino)- has been utilized in this capacity.

Advanced Analytical Techniques for Characterization and Monitoring of Cyclopentanemethanamine, 1 Methylamino and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful technique for the unambiguous structural characterization of Cyclopentanemethanamine, 1-(methylamino)-. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a wealth of structural information can be obtained.

One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule. mdpi.com In the ¹H NMR spectrum of Cyclopentanemethanamine, 1-(methylamino)-, distinct signals are expected for the protons of the cyclopentyl ring, the methylene (B1212753) bridge, the methyl group, and the amine groups. Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom in the structure.

To establish the connectivity between these atoms, two-dimensional (2D) NMR experiments are employed. sdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the molecule. For Cyclopentanemethanamine, 1-(methylamino)-, COSY would show correlations between adjacent protons on the cyclopentane (B165970) ring and between the methylene protons and the amine proton. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). It is instrumental in assigning the ¹³C signals based on the known assignments of their attached protons. science.gov

A combination of these 1D and 2D NMR techniques allows for the complete and unambiguous assignment of all proton and carbon signals in Cyclopentanemethanamine, 1-(methylamino)-. The expected chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atoms and the geometry of the cyclopentane ring.

Table 1: Predicted ¹H NMR Chemical Shifts for Cyclopentanemethanamine, 1-(methylamino)-

Protons Predicted Chemical Shift (ppm) Multiplicity
Cyclopentane Ring CH₂ 1.4 - 1.8 Multiplet
Aminomethyl CH₂ 2.5 - 2.8 Singlet (broad)
N-Methyl CH₃ 2.2 - 2.5 Singlet
NH₂ 1.0 - 2.0 Singlet (broad)

Table 2: Predicted ¹³C NMR Chemical Shifts for Cyclopentanemethanamine, 1-(methylamino)-

Carbon Predicted Chemical Shift (ppm)
Quaternary Cyclopentane C 60 - 70
Cyclopentane CH₂ 25 - 40
Aminomethyl CH₂ 50 - 60

The cyclopentane ring is not planar and exists in a dynamic equilibrium between various conformations, most commonly the envelope and twist forms. The substituents on the ring in Cyclopentanemethanamine, 1-(methylamino)- will influence the energies of these conformers and the rate of their interconversion.

Dynamic NMR spectroscopy is a technique used to study these conformational exchange processes. copernicus.org By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At high temperatures, the conformational exchange is fast on the NMR timescale, and averaged signals are observed. As the temperature is lowered, the exchange rate slows down, leading to broadening of the signals and eventual decoalescence into separate signals for each conformer.

For Cyclopentanemethanamine, 1-(methylamino)-, dynamic NMR could be used to determine the energy barriers for ring puckering and to identify the preferred conformation of the cyclopentane ring. This information is valuable for understanding the three-dimensional structure and potential interactions of the molecule.

While solution-state NMR provides information about molecules in a dissolved state, solid-state NMR (ssNMR) is a powerful technique for characterizing materials in their solid form. europeanpharmaceuticalreview.com If Cyclopentanemethanamine, 1-(methylamino)- or its derivatives can be prepared as a crystalline solid, ssNMR can provide detailed information about the molecular structure, packing, and dynamics in the solid state. nih.gov This can be particularly useful for studying polymorphism, where a compound can exist in different crystalline forms with distinct physical properties. nih.gov

Techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) are commonly used in ssNMR to obtain high-resolution spectra of solid samples. By analyzing the chemical shifts and couplings in the solid state, it is possible to gain insights that are not accessible from solution-state NMR.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a cornerstone technique for the characterization of Cyclopentanemethanamine, 1-(methylamino)-, providing precise information about its elemental composition and fragmentation behavior. nih.gov

HRMS instruments can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to within a few parts per million). This allows for the determination of the elemental formula of the molecule. For Cyclopentanemethanamine, 1-(methylamino)- (C₇H₁₆N₂), the expected monoisotopic mass of the protonated molecule [M+H]⁺ would be measured with high precision, confirming its elemental composition and distinguishing it from other isobaric compounds. nih.gov

Table 3: High-Resolution Mass Spectrometry Data for [Cyclopentanemethanamine, 1-(methylamino)- + H]⁺

Ion Formula Calculated Monoisotopic Mass (Da)

Tandem mass spectrometry (MS/MS) is used to study the fragmentation of a selected ion. nih.gov In an MS/MS experiment, the protonated molecule of Cyclopentanemethanamine, 1-(methylamino)- is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed to provide structural information. nih.gov

The fragmentation pattern of amines is often characterized by alpha-cleavage, which is the cleavage of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.org For Cyclopentanemethanamine, 1-(methylamino)-, several characteristic fragmentation pathways can be predicted:

Loss of the aminomethyl group: Cleavage of the bond between the cyclopentane ring and the aminomethyl group would result in a characteristic neutral loss.

Cleavage within the cyclopentane ring: Ring-opening and subsequent fragmentation can provide information about the structure of the cyclic core.

Loss of the methyl group: Cleavage of the N-methyl bond is another potential fragmentation pathway.

By analyzing the masses of the fragment ions, it is possible to piece together the structure of the original molecule and confirm the connectivity of its different parts. This fragmentation analysis is a powerful tool for structural confirmation and for the identification of unknown related compounds.

Table 4: Predicted Key MS/MS Fragment Ions for [Cyclopentanemethanamine, 1-(methylamino)- + H]⁺

Fragment Ion m/z Proposed Structure / Neutral Loss
98.1018 [M+H - CH₄N]⁺
84.0808 [M+H - CH₅N₂]⁺
70.0651 [C₅H₈]⁺

Chromatographic Methods for Purity Assessment and Separation

Chromatography is a cornerstone of chemical analysis, enabling the separation of components within a mixture. For Cyclopentanemethanamine, 1-(methylamino)-, various chromatographic methods are utilized to determine its purity and, critically, to separate its enantiomers.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the polarity and potential for hydrogen bonding of the primary and secondary amine groups in Cyclopentanemethanamine, 1-(methylamino)-, direct analysis can sometimes be challenging, leading to poor peak shape and column adsorption. Chemical derivatization is often employed to block these active sites, increasing volatility and improving chromatographic performance.

The mass spectrometer detector provides structural information based on the mass-to-charge ratio (m/z) of the molecule and its fragments. The fragmentation pattern is a unique fingerprint that aids in identification. For Cyclopentanemethanamine, 1-(methylamino)-, key fragmentation pathways would include alpha-cleavage adjacent to the nitrogen atoms and fragmentation of the cyclopentane ring. The fragmentation of the cyclopentyl moiety is expected to be similar to that of analogous structures like methylcyclopentane, which shows characteristic losses of alkyl fragments. researchgate.net

Table 1: Predicted GC-MS Fragmentation for Cyclopentanemethanamine, 1-(methylamino)-
Predicted m/zLikely Fragment IonOrigin of Fragment
128[M]⁺Molecular Ion
113[M - CH₃]⁺Loss of a methyl group
99[M - C₂H₅]⁺Loss of an ethyl radical from the ring
85[C₅H₈NHCH₃]⁺Alpha-cleavage, loss of CH₂NH₂ radical
71[C₅H₁₁]⁺Loss of the entire side chain
44[CH₂=NHCH₃]⁺Alpha-cleavage, loss of cyclopentyl radical
42[C₃H₆]⁺Loss of ethene from the cyclopentane ring fragment docbrown.info

High-Performance Liquid Chromatography (HPLC) is a versatile technique for purity assessment of non-volatile or thermally labile compounds. A reversed-phase HPLC method, using a C18 column with a mobile phase of acetonitrile (B52724) and water containing an acidic modifier like formic or phosphoric acid, would be suitable for determining the chemical purity of Cyclopentanemethanamine, 1-(methylamino)-. sielc.com

Given that the molecule possesses a stereocenter, separating its enantiomers is critical. Chiral HPLC is the most effective technique for this purpose. This is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) tris(phenylcarbamates), are widely recognized for their broad applicability in separating chiral amines.

Table 2: Typical Chiral HPLC Conditions for Amine Enantioseparation
ParameterTypical ConditionPurpose
Chiral Stationary Phase (CSP)Cellulose or Amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® IA/IB)Provides stereospecific interactions for enantiomeric resolution.
Mobile PhaseHexane/Isopropanol or Hexane/Ethanol (B145695) with a basic additive (e.g., diethylamine)In normal-phase mode, this combination provides good selectivity for amines. The basic additive improves peak shape.
DetectionUV at 210-230 nmDetects the analyte as it elutes from the column.
Flow Rate0.5 - 1.5 mL/minControls the speed of the separation and analysis time.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to normal-phase HPLC, particularly for chiral separations. SFC uses supercritical carbon dioxide as the main component of the mobile phase, significantly reducing the consumption of organic solvents. The low viscosity and high diffusivity of supercritical fluids allow for faster separations and higher efficiency compared to HPLC.

The same chiral stationary phases used in HPLC are often employed in SFC for the separation of chiral amines. The addition of a small amount of a polar organic solvent (modifier), such as methanol (B129727) or ethanol, and a basic additive is typically required to achieve good resolution and peak shape. SFC is often 3-5 times faster than HPLC, making it highly suitable for high-throughput screening and analysis.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These two techniques are complementary, as their selection rules differ. thermofisher.com FT-IR spectroscopy measures the absorption of infrared radiation by molecular vibrations that cause a change in the dipole moment, while Raman spectroscopy measures the inelastic scattering of laser light from vibrations that cause a change in polarizability. sci-hub.st

For Cyclopentanemethanamine, 1-(methylamino)-, both techniques can confirm the presence of key functional groups. FT-IR is particularly sensitive to the polar N-H and C-N bonds, while Raman is often more sensitive to the non-polar C-C and C-H bonds of the cyclopentane backbone. surfacesciencewestern.com The combination of both spectra provides a comprehensive vibrational fingerprint of the molecule.

Table 3: Predicted Vibrational Frequencies for Cyclopentanemethanamine, 1-(methylamino)-
Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Typical FT-IR IntensityTypical Raman Intensity
N-H StretchPrimary & Secondary Amine3300 - 3500Medium-WeakWeak
C-H Stretch (sp³)Alkyl (CH, CH₂)2850 - 3000StrongStrong
N-H BendPrimary Amine1590 - 1650MediumWeak
CH₂ ScissorAlkyl (CH₂)~1465MediumMedium
C-N StretchAlkyl Amine1000 - 1250MediumMedium-Weak

Future Research Directions and Emerging Paradigms for Cyclopentanemethanamine, 1 Methylamino

Development of Novel Catalytic Systems Utilizing Cyclopentanemethanamine, 1-(methylamino)-

The development of novel catalytic systems represents a significant frontier in organic synthesis, with a continuous demand for more efficient, selective, and sustainable methods. A promising future direction for Cyclopentanemethanamine, 1-(methylamino)- lies in its potential application as a scaffold for chiral ligands and organocatalysts in asymmetric synthesis. The creation of new chiral ligands is crucial for providing high stereocontrol in metal-catalyzed reactions, which are among the most efficient strategies for accessing optically active compounds. nih.gov

Research could focus on synthesizing enantiomerically pure versions of Cyclopentanemethanamine, 1-(methylamino)-. These chiral derivatives could serve as bidentate or monodentate ligands for transition metals like rhodium, palladium, or iridium. The cyclopentyl group provides a rigid backbone, which can be crucial for creating a well-defined chiral environment around the metal center, potentially leading to high enantioselectivity in reactions such as asymmetric hydrogenation, C-H bond functionalization, or cyclopropanation. nih.govorganic-chemistry.org The development of chiral cyclopentadienyl (B1206354) (CpX) ligands, for example, has been a major focus in asymmetric catalysis, highlighting the utility of the cyclopentane (B165970) scaffold. nih.gov

Furthermore, chiral derivatives of Cyclopentanemethanamine, 1-(methylamino)- could be explored as organocatalysts. Chiral amines are fundamental in many organocatalytic transformations, including Mannich and Michael reactions. mdpi.com By modifying the core structure, researchers could design bifunctional catalysts that incorporate both a Lewis basic amine site and a hydrogen-bond donor, enhancing catalytic activity and stereocontrol. mdpi.com The exploration of these derivatives could lead to novel catalysts for producing valuable chiral molecules for the pharmaceutical and fine chemical industries. nih.gov

A comparative table of potential catalytic applications is presented below.

Catalytic ApplicationPotential Role of Chiral DerivativeTarget TransformationMetal (if applicable)
Asymmetric HydrogenationChiral LigandReduction of prochiral olefins/ketonesRhodium, Iridium, Ruthenium
Asymmetric C-H FunctionalizationChiral LigandEnantioselective C-H activationPalladium, Rhodium
Asymmetric CyclopropanationChiral LigandFormation of chiral cyclopropanesRhodium, Copper
Asymmetric Michael AdditionOrganocatalystConjugate addition to α,β-unsaturated systemsN/A
Asymmetric Mannich ReactionOrganocatalystAminoalkylation of carbonyl compoundsN/A

Integration of Machine Learning and AI in Synthetic Route Design

The synthesis of complex organic molecules, including derivatives of Cyclopentanemethanamine, 1-(methylamino)-, is often a time-consuming and resource-intensive process. nih.gov Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools to address these challenges by revolutionizing synthetic route design. nih.govacs.org These data-driven approaches can analyze vast chemical datasets to predict reaction outcomes, optimize reaction conditions, and generate novel, efficient synthetic pathways with unprecedented speed and accuracy. nih.govnih.gov

Beyond retrosynthesis, AI can optimize the conditions for each reaction step. Bayesian optimization, for example, is an algorithm that can efficiently explore a wide range of reaction parameters (e.g., temperature, solvent, catalyst) to find the optimal conditions for yield and selectivity with a minimal number of experiments. nih.govnih.gov By integrating AI with automated synthesis platforms, the entire workflow from design to production can be streamlined, reducing repetitive work and enhancing productivity. wikipedia.org This data-driven paradigm allows researchers to make better-informed decisions, facilitating more efficient synthesis of functional chemicals. nih.gov

AI/ML ApplicationObjectiveKey Benefit
Retrosynthetic AnalysisIdentify optimal synthetic pathways from precursors.Reduces reliance on expert intuition; discovers novel routes. organic-chemistry.orgnih.gov
Reaction PredictionForecast the products and yields of unknown reactions.Minimizes unforeseen side reactions and failed experiments. nih.gov
Condition OptimizationDetermine the best temperature, solvent, and catalyst.Improves reaction efficiency and yield; reduces development time. nih.govacs.org
Automated SynthesisIntegrate design algorithms with robotic lab equipment.Accelerates the entire discovery-to-synthesis workflow. wikipedia.org

Exploration of Self-Assembly Properties of Cyclopentanemethanamine, 1-(methylamino)- Derivatives

Supramolecular self-assembly, the spontaneous organization of molecules into ordered structures, is a powerful approach for developing new functional materials. researchgate.net A key future research direction is the exploration of the self-assembly properties of derivatives of Cyclopentanemethanamine, 1-(methylamino)-. While the parent compound is small, modifying it with functional groups, particularly long alkyl chains, can induce self-assembly into structures like self-assembled monolayers (SAMs) on various substrates. nih.govaip.org

The fundamental principles of alkylamine self-assembly have been demonstrated on surfaces such as mica, graphene, and copper nanocrystals. nih.govaip.orgnih.gov The process is typically driven by van der Waals interactions between the alkyl chains and interactions between the amine head group and the surface. aip.org For derivatives of Cyclopentanemethanamine, 1-(methylamino)-, the secondary amine head group could bind to a surface, orienting the molecule. The bulky cyclopentyl group would then play a critical role in the packing efficiency and the final architecture of the monolayer or bilayer. nih.gov

Research could focus on synthesizing a series of derivatives with varying alkyl chain lengths attached to one of the nitrogen atoms or the cyclopentyl ring. The resulting self-assembled structures could be characterized to understand how molecular architecture influences the supramolecular organization. These organized molecular films could have applications in creating tailored interfaces for biosensors, protein adsorption platforms, or as functional coatings on nanomaterials. nih.gov Molecular dynamics simulations could complement experimental work to probe the structure, dynamics, and energetics of these SAMs at the atomic scale. nih.gov

SubstrateDriving Forces for AssemblyPotential Derivative StructurePotential Application
MicaWater-mediated head group interaction, van der Waals forces. aip.orgN-alkyl-Cyclopentanemethanamine, 1-(methylamino)-Nanopatterning, surface functionalization
GraphenePhysisorption, alkyl chain packing. nih.govN-decanoyl-Cyclopentanemethanamine, 1-(methylamino)-Protein immobilization, biosensors. nih.gov
Copper NanocrystalsAmine-Cu binding, interdigitation of alkyl tails. acs.orgnih.govN-tetradecyl-Cyclopentanemethanamine, 1-(methylamino)-Nanocrystal shape control, catalysis. nih.gov

Advanced Spectroscopic Methods for In Situ Reaction Monitoring

Optimizing the synthesis and subsequent reactions of Cyclopentanemethanamine, 1-(methylamino)- requires a deep understanding of reaction kinetics, mechanisms, and the influence of various parameters. Traditional offline analysis methods can be time-consuming and may not capture transient intermediates or rapid changes. Advanced spectroscopic techniques applied in situ (in the reaction mixture) provide real-time data, enabling a more dynamic and comprehensive understanding of chemical processes.

In situ spectroscopy allows scientists to monitor what is happening within the chemistry as it reacts. uni.lu Techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy are particularly powerful for this purpose. These methods can track the concentration of reactants, products, and key intermediates in real-time by monitoring their characteristic vibrational frequencies. This continuous stream of data provides a detailed reaction profile, revealing kinetics, identifying transient species, and detecting the onset of side reactions or process deviations.

Applying these methods to the synthesis of Cyclopentanemethanamine, 1-(methylamino)-, for instance via reductive amination, would allow for precise determination of the reaction endpoint, optimization of reagent addition rates, and a better understanding of the formation of any impurities. This enhanced reaction understanding is critical for improving process robustness, ensuring consistent product quality, and facilitating a more efficient scale-up from the laboratory to production. uni.lu The integration of in situ spectroscopy is a key component of modern process analytical technology (PAT) and is essential for developing efficient and well-controlled chemical manufacturing processes.

Computational Design and Prediction of New Reactivity Modes

Computational chemistry offers powerful tools for predicting and understanding the behavior of molecules, thereby guiding experimental research and accelerating discovery. For Cyclopentanemethanamine, 1-(methylamino)-, computational methods can be employed to design novel derivatives and predict new modes of reactivity, moving beyond known chemical transformations.

Using techniques like Density Functional Theory (DFT), researchers can calculate the electronic structure and potential energy surfaces (PES) of reactions involving the target molecule. mdpi.comresearchgate.net This allows for the prediction of reaction barriers, the stability of intermediates, and the most likely reaction pathways. mdpi.com For example, computational studies on cyclopentane oxidation have elucidated complex reactivity trends by analyzing the C-C and C-H scission reactions of the cyclopentyl radical. Similarly, DFT calculations have been used to understand the reactivity of α-methylene cyclopentanone (B42830) with nucleophiles, correlating the molecule's conformation with its chemical behavior. researchgate.net

This computational approach can be applied to Cyclopentanemethanamine, 1-(methylamino)- to:

Design Novel Reactions: By modeling the interaction of the molecule with various reagents and catalysts, new, previously unexplored reactions can be predicted.

Understand Mechanistic Details: The precise step-by-step mechanism of a known reaction can be mapped out, identifying transition states and key intermediates.

Predict Properties of Derivatives: The chemical reactivity and bioactivity of hypothetical derivatives can be assessed in silico before committing resources to their synthesis. chemspider.com This virtual screening can identify promising candidates for applications in catalysis or materials science.

By combining computational predictions with targeted experiments, the development cycle for new applications of Cyclopentanemethanamine, 1-(methylamino)- can be significantly shortened.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(methylamino)cyclopentanemethanamine, and what factors influence yield?

  • Methodological Answer : The compound can be synthesized via reductive amination of cyclopentanone derivatives with methylamine. For example, analogous routes for similar amines involve reacting 4-chlorobenzyl chloride with cyclopentanone under catalytic hydrogenation conditions . Key factors affecting yield include:

  • Catalyst selection : Palladium on carbon (Pd/C) or Raney nickel for hydrogenation efficiency.
  • Solvent polarity : Polar aprotic solvents (e.g., THF) enhance reaction homogeneity.
  • Temperature control : Moderate temperatures (60–80°C) minimize side reactions like over-alkylation.
  • Purification : Column chromatography with silica gel and a gradient eluent (e.g., hexane/ethyl acetate) improves purity .

Q. How can researchers confirm the structural identity and purity of 1-(methylamino)cyclopentanemethanamine?

  • Methodological Answer : A combination of spectroscopic and chromatographic techniques is essential:

  • NMR : 1^1H and 13^13C NMR to verify the cyclopentane ring and methylamino group (e.g., δ ~2.3 ppm for N–CH3_3) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., m/z 114.19 for C6_6H14_{14}N2_2) .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. What are the steric and electronic effects of substituents on the cyclopentane ring in modulating biological activity?

  • Methodological Answer : Comparative studies with analogs (e.g., 4-chlorophenyl or fluorophenyl derivatives) reveal that:

  • Electron-withdrawing groups (e.g., Cl, F) enhance electrophilicity, increasing receptor-binding affinity in enzymatic assays .
  • Steric hindrance : Bulky substituents at the 1-position reduce conformational flexibility, potentially lowering bioavailability .
  • Experimental validation : Use molecular docking simulations (e.g., AutoDock Vina) paired with in vitro assays (e.g., IC50_{50} measurements) to quantify structure-activity relationships .

Q. How can researchers resolve contradictions in reported biological activities of 1-(methylamino)cyclopentanemethanamine derivatives?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions or impurity profiles. To address this:

  • Standardize protocols : Use validated assays (e.g., FRET-based enzymatic screens) with positive/negative controls .
  • Impurity profiling : LC-MS/MS to identify byproducts (e.g., over-alkylated amines) that may confound results .
  • Meta-analysis : Statistically evaluate literature data using tools like RevMan to identify outliers or confounding variables .

Q. What computational strategies are effective for predicting the metabolic stability of this compound?

  • Methodological Answer :

  • In silico ADME prediction : Tools like SwissADME or ADMETLab to estimate hepatic clearance and cytochrome P450 interactions .
  • Metabolite identification : Use molecular dynamics simulations (e.g., GROMACS) to model phase I/II metabolism pathways, focusing on N-demethylation or ring oxidation .
  • Validation : Compare predictions with in vitro microsomal stability assays (e.g., human liver microsomes + NADPH) .

Experimental Design & Data Analysis

Q. What experimental designs are recommended for studying the enantioselective synthesis of 1-(methylamino)cyclopentanemethanamine?

  • Methodological Answer :

  • Chiral catalysts : Use Jacobsen’s thiourea catalysts or BINOL-derived phosphoric acids for asymmetric induction .
  • DoE (Design of Experiments) : Apply factorial designs to optimize parameters like catalyst loading (5–10 mol%), temperature, and solvent polarity.
  • Analytical validation : Chiral HPLC (e.g., Chiralpak IA column) to determine enantiomeric excess (ee) .

Q. How can researchers analyze spectral data discrepancies when characterizing this compound?

  • Methodological Answer :

  • Cross-validate techniques : Compare NMR shifts with DFT-calculated spectra (e.g., Gaussian 16 B3LYP/6-31G*) .
  • Troubleshooting : If MS/MS fragmentation patterns deviate from expectations, check for isotopic interference or adduct formation (e.g., Na+^+ or K+^+) .

Tables for Key Data

Table 1 : Comparison of Physicochemical Properties with Analogous Compounds

CompoundXLogP3Polar Surface Area (Ų)Molecular Weight (g/mol)Source
1-(Methylamino)cyclopentanemethanamine1.46.5114.19PubChem
1-(4-Fluorophenyl) derivative2.112.3193.26CAS
1-(4-Chlorophenyl) derivative2.512.3209.71EPA DSSTox

Table 2 : Common Contaminants in Synthesis and Their Impact

ByproductSource of FormationImpact on BioactivityMitigation Strategy
N,N-Dimethyl derivativeOver-alkylationFalse positives in receptor assaysStrict stoichiometric control
Cyclopentane ring-opened productsAcidic workup conditionsAlters pharmacokineticsNeutralize reaction mixture before purification

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